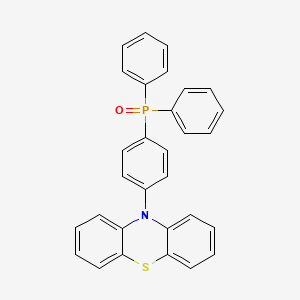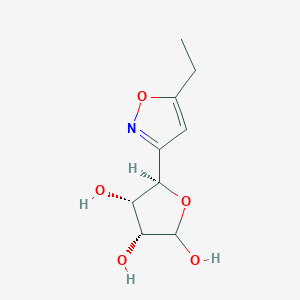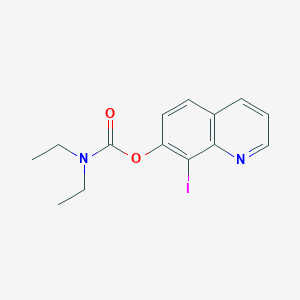
Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodoquinolin-7-yl diethylcarbamate: is a chemical compound with the molecular formula C14H15IN2O2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 8th position and a diethylcarbamate group at the 7th position of the quinoline ring makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodoquinolin-7-yl diethylcarbamate typically involves the iodination of quinoline derivatives followed by the introduction of the diethylcarbamate group. One common method includes:
Iodination: Starting with 7-hydroxyquinoline, the compound is iodinated using iodine and a suitable oxidizing agent such as potassium iodate in an acidic medium.
Carbamoylation: The iodinated product is then reacted with diethylcarbamoyl chloride in the presence of a base like triethylamine to form 8-Iodoquinolin-7-yl diethylcarbamate.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8-Iodoquinolin-7-yl diethylcarbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a catalyst like palladium on carbon.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 8-aminoquinolin-7-yl diethylcarbamate.
Substitution: Formation of 8-substituted quinolin-7-yl diethylcarbamate derivatives.
Scientific Research Applications
Chemistry: 8-Iodoquinolin-7-yl diethylcarbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also used in the development of fluorescent probes for imaging applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its derivatives are investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, 8-Iodoquinolin-7-yl diethylcarbamate is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Iodoquinolin-7-yl diethylcarbamate involves its interaction with specific molecular targets. The iodine atom and the diethylcarbamate group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
- 5-Chloro-7-iodoquinolin-8-yl diethylcarbamate
- 7-Bromo-8-iodoquinolin-5-yl diethylcarbamate
- 6-Fluoro-8-iodoquinolin-7-yl diethylcarbamate
Comparison: Compared to similar compounds, 8-Iodoquinolin-7-yl diethylcarbamate is unique due to the specific positioning of the iodine atom and the diethylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications. The presence of different halogen atoms (chlorine, bromine, fluorine) in similar compounds can lead to variations in reactivity, binding affinity, and overall biological activity.
Properties
CAS No. |
829666-50-4 |
|---|---|
Molecular Formula |
C14H15IN2O2 |
Molecular Weight |
370.19 g/mol |
IUPAC Name |
(8-iodoquinolin-7-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C14H15IN2O2/c1-3-17(4-2)14(18)19-11-8-7-10-6-5-9-16-13(10)12(11)15/h5-9H,3-4H2,1-2H3 |
InChI Key |
IBKAJUWJNYLXFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(C2=C(C=CC=N2)C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(6-Methoxyquinolin-3-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B12885302.png)
![Chromium, [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)]-](/img/structure/B12885309.png)

![2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12885325.png)
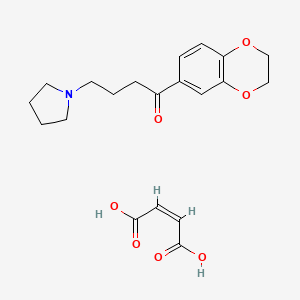
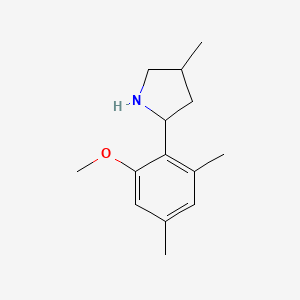
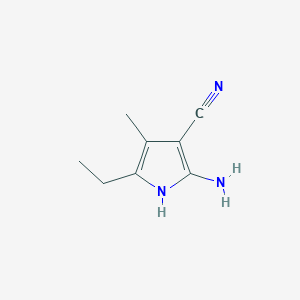
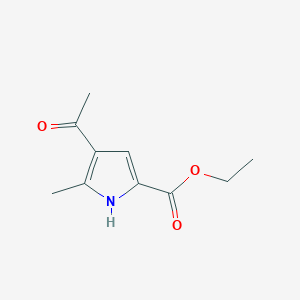
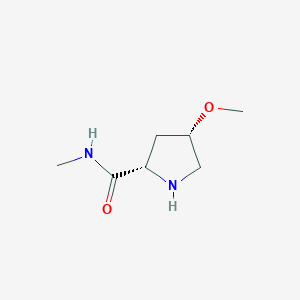

![4-Ethylbenzo[d]oxazole-2-carboxamide](/img/structure/B12885374.png)
